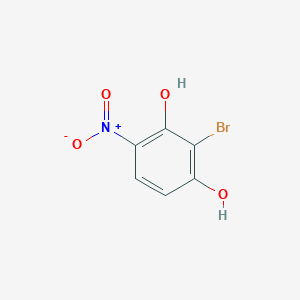

2-Bromo-4-nitrobenzene-1,3-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-nitrobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPILPWQWFMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Bromo-4-nitrobenzene-1,3-diol

The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-4-nitrobenzene-1,3-diol (CAS 1820648-97-2). This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Chemical Identity & Core Properties

2-Bromo-4-nitrobenzene-1,3-diol (also known as 2-Bromo-4-nitroresorcinol) is a highly functionalized resorcinol derivative. Its structure features a bromine atom at the sterically congested 2-position (between two hydroxyl groups) and a nitro group at the 4-position. This specific substitution pattern makes it a valuable scaffold for synthesizing fused heterocycles (e.g., benzoxazoles) and pharmaceutical intermediates where regiochemical precision is critical.

Physicochemical Profile

| Property | Value | Source/Note |

| CAS Number | 1820648-97-2 | [PubChem, 2024] |

| IUPAC Name | 2-Bromo-4-nitrobenzene-1,3-diol | |

| Molecular Formula | C₆H₄BrNO₄ | |

| Molecular Weight | 234.00 g/mol | |

| Appearance | Yellow crystalline solid | Typical of nitro-resorcinols |

| pKa (Predicted) | ~5.5 - 6.5 | Increased acidity due to -NO₂/-Br EWG |

| LogP | 2.4 | Lipophilic, suitable for drug scaffolds |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 4 |

Synthetic Strategy & Mechanistic Logic

The Regioselectivity Challenge

Direct functionalization of resorcinol (1,3-benzenediol) is governed by the strong electron-donating effects (+M) of the hydroxyl groups.

-

C2 Position: The most nucleophilic site (ortho to both OH groups), but sterically hindered.

-

C4/C6 Positions: Highly activated (ortho to one OH, para to the other).

Why this route? To synthesize the 2-bromo-4-nitro isomer specifically, one cannot simply brominate 4-nitroresorcinol, as bromination would likely occur at the less hindered C6 position. Instead, the optimal strategy involves blocking the C2 position first with bromine, followed by nitration. Since the C2 position is occupied, the directing effects of the hydroxyl groups force the incoming nitro group to the C4 (or equivalent C6) position.

Pathway Visualization

The following diagram illustrates the logical flow and electronic directing effects governing this synthesis.

Caption: Step-wise synthesis exploiting steric blocking at C2 to force nitration at C4.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromoresorcinol

Note: Direct bromination with Br₂ often yields poly-brominated products. The use of a specialized amine-complex method or NBS is recommended for high regioselectivity.

Reagents:

-

Resorcinol (1.0 eq)

-

tert-Butylamine (0.1 eq) - Catalyst for regio-control

-

Bromine (1.0 eq) or N-Bromosuccinimide (NBS)

-

Solvent: Toluene or Dichloromethane (DCM)

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with resorcinol and toluene under N₂ atmosphere.

-

Amine Addition: Add tert-butylamine. Cool the mixture to -30°C . The amine modifies the reactivity of the phenol, favoring the C2 substitution.

-

Bromination: Add bromine (diluted in toluene) dropwise over 60 minutes. Maintain temperature below -20°C to prevent poly-bromination.

-

Workup: Allow to warm to room temperature (RT). Quench with saturated aqueous NaHSO₃ (to remove excess Br₂). Acidify to pH 3 with dilute HCl.

-

Isolation: Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from chloroform or purify via vacuum distillation.

-

Target Yield: 75-80%

-

Identity Check: ¹H NMR (DMSO-d₆) should show a triplet at ~6.9 ppm and a doublet at ~6.4 ppm (symmetry of 2-bromo isomer).

-

Step 2: Nitration to 2-Bromo-4-nitroresorcinol

Reagents:

-

2-Bromoresorcinol (from Step 1)

-

Nitric Acid (HNO₃, 65% or fuming)

Protocol:

-

Dissolution: Dissolve 2-bromoresorcinol (10 mmol) in glacial acetic acid (20 mL). Cool to 0–5°C in an ice bath.

-

Nitration: Prepare a solution of HNO₃ (1.05 eq) in acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Critical Control: Do not allow temperature to exceed 10°C. Higher temperatures promote dinitration (forming styphnic acid derivatives) or oxidation of the resorcinol ring.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 15°C for 30 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The product will appear as a distinct yellow spot, less polar than the starting material.

-

Quench: Pour the reaction mixture into crushed ice (100 g). The product should precipitate as a yellow solid.

-

Filtration: Filter the solid. Wash copiously with cold water to remove acid traces.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 60-70%[3]

-

Applications & Safety

Research Applications

-

Benzoxazole Synthesis: The ortho-nitro-phenol motif allows for reduction to the amine followed by cyclization with aldehydes or carboxylic acids to form 4-bromo-benzoxazoles, which are privileged scaffolds in kinase inhibitors.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and distinct halogen handles (Br for cross-coupling, NO₂ for reduction) make this an ideal "fragment" for crystallographic screening against protein targets.

-

Dye Chemistry: Used as a coupling component in azo dyes, where the bromine atom induces a bathochromic shift (red-shift) in absorption.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store at 2–8°C under inert gas (Argon). Light sensitive (protect from direct light to prevent debromination).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx and HBr emissions).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86810433, 2-Bromo-4-nitrobenzene-1,3-diol. Retrieved from [Link]

-

Sandin, R. B., & McKee, R. A. (1943). 4-Bromoresorcinol. Organic Syntheses, Coll.[2] Vol. 2, p.100. (Provides foundational chemistry for brominating resorcinol derivatives). Retrieved from [Link]

-

Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.[3] Open Journal of Synthesis Theory and Applications.[3] (Mechanistic insight into halo-nitration). Retrieved from [Link]

Sources

Technical Monograph: 2-Bromo-4-nitrobenzene-1,3-diol

Topic: 2-Bromo-4-nitrobenzene-1,3-diol IUPAC name Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Structural Analysis, Synthetic Strategies, and Medicinal Chemistry Applications[1]

Executive Summary

2-Bromo-4-nitrobenzene-1,3-diol (CAS: 868104-33-8 / 13331-27-6 derivatives) represents a highly functionalized "privileged scaffold" in organic synthesis.[1] As a halogenated nitro-resorcinol, it serves as a critical linchpin in the construction of fused heterocyclic systems, particularly benzoxazoles and benzofurans, which are ubiquitous in kinase inhibitors and antimicrobial agents. This guide provides a definitive analysis of its nomenclature, physicochemical behavior, and validated synthetic protocols, distinguishing it from its common isomers (e.g., 4-bromo-2-nitroresorcinol).[1]

Nomenclature & Structural Identity

The IUPAC name 2-Bromo-4-nitrobenzene-1,3-diol is derived through a strict hierarchical application of the IUPAC Blue Book rules.[1]

-

Principal Functional Group: The hydroxyl (-OH) groups take priority over halogens and nitro groups, defining the parent structure as benzene-1,3-diol (common name: resorcinol).[1]

-

Numbering: The ring is numbered to give the principal groups (OH) the lowest possible locants (1 and 3).

-

Substituent Placement:

-

Bromo-: Assigned position 2 (between the hydroxyls).[1]

-

Nitro-: Assigned position 4.

-

Alphabetization: "Bromo" precedes "Nitro" in the final string, though numbering is dictated by the fixed positions of the diol.

-

Synonyms: 2-Bromo-4-nitroresorcinol; 2-Bromo-4-nitro-1,3-benzenediol.[1]

Structural Logic & Steric Environment

The molecule exhibits a unique steric and electronic environment. The bromine atom at position 2 is "sandwiched" between two hydroxyl groups, creating significant steric strain but also activating the ring electronically. The nitro group at position 4 participates in a strong intramolecular hydrogen bond with the hydroxyl at position 3.

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority.

Physicochemical Profile & Reactivity[2][3][4][5][6]

Understanding the electronic landscape of 2-bromo-4-nitrobenzene-1,3-diol is essential for predicting its behavior in nucleophilic aromatic substitutions (

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Weight | 234.00 g/mol | Suitable for fragment-based drug discovery (FBDD).[1] |

| pKa (C3-OH) | ~5.8 (Predicted) | Significantly more acidic than resorcinol (pKa 9.3) due to the ortho-nitro group (resonance stabilization of phenoxide) and ortho-bromo induction.[1] |

| pKa (C1-OH) | ~7.5 (Predicted) | Less acidic; lacks direct resonance conjugation with the nitro group but influenced by the inductive effect (-I) of Br and NO2. |

| H-Bond Donor | 2 | The C3-OH is often "masked" by intramolecular H-bonding to the nitro oxygen.[1] |

| Solubility | Low in neutral water; High in alkaline buffer | Dissolves readily as a mono- or dianion.[1] |

The "Ortho-Effect" and Chelation

The intramolecular hydrogen bond between the C3-hydroxyl proton and the C4-nitro oxygen forms a stable 6-membered chelate ring.[1] This has two practical consequences:

-

Reduced Nucleophilicity: The C3-oxygen is less available for alkylation unless strong bases (e.g.,

in DMF) are used to disrupt the H-bond. -

NMR Signature: The C3-OH proton typically appears downfield (>10 ppm) in

NMR due to deshielding.[1]

Strategic Synthesis: The "Debromination-Nitration" Route[1]

Direct bromination of 4-nitroresorcinol is often regiochemically ambiguous, yielding mixtures of 2-bromo and 6-bromo isomers.[1] To ensure high purity of the 2-bromo-4-nitro isomer, a "blocking group" strategy via 2-bromoresorcinol is recommended.[1]

Pathway Logic

-

Bromination: Resorcinol is exhaustively brominated to 2,4,6-tribromoresorcinol.[1]

-

Selective Debromination: Sulfite reduction selectively removes the bromines at positions 4 and 6 (sterically accessible), leaving the 2-bromo derivative.

-

Nitration: The 2-bromoresorcinol is nitrated.[1][2][3] The OH groups direct ortho/para. Since position 2 is blocked by Br, and position 4/6 are activated, nitration occurs at position 4 (or 6, which are equivalent in 2-bromoresorcinol due to symmetry).

Figure 2: The high-fidelity synthetic route to 2-bromo-4-nitrobenzene-1,3-diol, avoiding regiochemical mixtures.[1][2]

Experimental Protocol: Synthesis of 2-Bromo-4-nitroresorcinol

Safety Warning: Bromine is highly corrosive. Nitro compounds are potentially explosive.[1] Perform all reactions in a fume hood behind a blast shield.

Step 1: Preparation of 2-Bromoresorcinol (Precursor)

Reference: Organic Syntheses, Coll. Vol. 2, p. 100 (1943).

-

Bromination: Dissolve resorcinol (1.0 eq) in water. Add bromine (3.1 eq) dropwise. Isolate the precipitated 2,4,6-tribromoresorcinol.

-

Reduction: Suspend the tribromo derivative in water. Add sodium sulfite (Na2SO3) and heat. The bromines at 4 and 6 are removed. Acidify to precipitate 2-bromoresorcinol .[1] Recrystallize from water.[1]

Step 2: Nitration to 2-Bromo-4-nitroresorcinol

Protocol adapted from standard nitration of activated phenols (e.g., Arkivoc 2004).[1]

Reagents:

-

2-Bromoresorcinol: 10 mmol (1.89 g)[1]

-

Glacial Acetic Acid: 20 mL

-

Nitric Acid (70%, d=1.42): 11 mmol (0.7 mL)

-

Urea (to scavenge nitrous acid): 50 mg

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-bromoresorcinol in glacial acetic acid. Cool the solution to 0–5°C using an ice-salt bath.

-

Addition: Mix the nitric acid with 5 mL of acetic acid. Add this solution dropwise to the reaction flask over 30 minutes, maintaining internal temperature <10°C. Note: Low temperature is critical to prevent dinitration.

-

Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature for 2 hours. The solution will darken (yellow/orange).

-

Quenching: Pour the reaction mixture into 100 g of crushed ice/water mixture with vigorous stirring.

-

Isolation: The product precipitates as a yellow solid.[4] Filter via vacuum filtration.[1][4]

-

Purification: Wash the cake with cold water (3 x 20 mL). Recrystallize from dilute ethanol.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for two aromatic doublets (J ≈ 9.0 Hz) representing protons at C5 and C6 (ortho coupling). If the protons appear as singlets, you may have formed the 4,6-dinitro or 2,4,6-trinitro species.

-

Melting Point: Distinct from 4-bromo-2-nitroresorcinol (which melts at different range).[1]

Applications in Medicinal Chemistry

The 2-bromo-4-nitrobenzene-1,3-diol scaffold is a versatile "ortho-functionalized" synthon.[1]

1. Benzoxazole Synthesis

Reduction of the nitro group yields 2-bromo-4-aminoresorcinol .[1] Condensation with carboxylic acids or aldehydes effects ring closure between the C3-OH and C4-NH2 to form 7-hydroxy-benzoxazoles .[1] The bromine at C2 remains available for Suzuki-Miyaura coupling to introduce aryl groups, expanding the SAR (Structure-Activity Relationship) library.[1]

2. PBO Precursors

This molecule is a halogenated analog of the monomers used for Polybenzoxazole (PBO) high-performance fibers (e.g., Zylon). The bromine handle allows for post-polymerization modification, a technique used to tune the thermal and conductive properties of the polymer matrix.

References

-

IUPAC Nomenclature Rules

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

-

Synthesis of 2-Bromoresorcinol (Precursor)

-

Davis, T. L.; Harrington, V. F. "2-Bromoresorcinol".[1] Organic Syntheses, Coll. Vol. 2, p.100 (1943).

-

-

Regioselective Nitration Methodologies

-

Barret, R. "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate."[5] Arkivoc, 2004 (i), 102-107.

-

-

Compound Data & Properties

-

Structural Isomer Comparisons

-

Journal of Physical Chemistry A, 1997, 101 (25), 4628-4632. (Discusses intramolecular H-bonding in nitroresorcinols).

-

Sources

- 1. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2-Bromo-4-nitrobenzene-1,3-diol | C6H4BrNO4 | CID 86810433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectral Characterization of 2-Bromo-4-nitrobenzene-1,3-diol

[1]

Chemical Identity & Structural Significance

2-Bromo-4-nitrobenzene-1,3-diol is a highly functionalized resorcinol derivative used as a scaffold in the synthesis of benzoxazoles and polycyclic heteroaromatic compounds. Its structure is defined by a dense substitution pattern that imposes specific electronic and steric constraints, most notably an intramolecular hydrogen bond between the hydroxyl group at C3 and the nitro group at C4.

| Property | Data |

| IUPAC Name | 2-Bromo-4-nitrobenzene-1,3-diol |

| Common Name | 2-Bromo-4-nitroresorcinol |

| CAS Number | 1820648-97-2 |

| Molecular Formula | C₆H₄BrNO₄ |

| Molecular Weight | 233.90 g/mol |

| Exact Mass | 232.93 (⁷⁹Br), 234.93 (⁸¹Br) |

| Appearance | Yellow to orange crystalline solid |

Structural Dynamics & Hydrogen Bonding

The spectral behavior of this compound is dominated by the intramolecular hydrogen bond (IMHB) between the C3-OH and the C4-NO₂ oxygen. This planarizes the nitro group with the aromatic ring, maximizing conjugation and significantly deshielding the C3-OH proton in NMR.

Figure 1: Logical flow of structural interactions affecting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a simple aromatic region due to the presence of only two adjacent aromatic protons (H5 and H6), and two distinct hydroxyl signals.

¹H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred to observe the exchangeable phenolic protons.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Interpretation |

| OH-3 | 11.00 – 11.50 | Broad Singlet | - | Phenolic OH | Strongly deshielded by IMHB with NO₂. |

| OH-1 | 10.20 – 10.50 | Broad Singlet | - | Phenolic OH | Standard phenolic shift; H-bonded to solvent. |

| H-5 | 7.95 – 8.10 | Doublet (d) | 9.0 – 9.2 | Ar-H | Deshielded by ortho-NO₂ group. |

| H-6 | 6.65 – 6.75 | Doublet (d) | 9.0 – 9.2 | Ar-H | Shielded by ortho-OH (C1); Ortho coupling to H5. |

Key Diagnostic Feature: The ortho-coupling constant (~9.0 Hz) between the doublet at ~8.0 ppm and ~6.7 ppm confirms the protons are adjacent (positions 5 and 6), validating the 2,4-substitution pattern. If the protons were meta (e.g., 4,6-substitution), the coupling would be ~2 Hz.

¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum displays 6 distinct aromatic signals.

| Position | Shift (δ, ppm) | Type | Assignment |

| C-4 | 155.0 – 158.0 | Cq | C-NO₂ (Deshielded, ipso) |

| C-1, C-3 | 150.0 – 154.0 | Cq | C-OH (Oxygenated carbons) |

| C-5 | 128.0 – 130.0 | CH | Methine (Ortho to NO₂) |

| C-6 | 108.0 – 110.0 | CH | Methine (Ortho to OH, shielded) |

| C-2 | 98.0 – 102.0 | Cq | C-Br (Shielded by heavy atom effect) |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogen content.

Electrospray Ionization (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic phenolic protons.

-

Molecular Ion: [M-H]⁻

| Isotope | m/z Value | Relative Abundance | Interpretation |

| [M-H]⁻ (⁷⁹Br) | 231.9 | 100% | Monoisotopic peak |

| [M-H]⁻ (⁸¹Br) | 233.9 | ~98% | 1:1 Doublet Pattern confirms one Bromine atom. |

Fragmentation Pathway

-

Loss of NO₂: A characteristic loss of 46 Da ([M-H-NO₂]⁻) is often observed.

-

Loss of Br: Homolytic cleavage of the C-Br bond.

Figure 2: Primary fragmentation pathway in negative ion mode.

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the nitro group and the hydroxyl environment.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3200 – 3450 | O-H Stretch | Broad band. The lower frequency shoulder indicates intramolecular H-bonding. |

| 1530 – 1550 | N-O Asymmetric | Characteristic Nitro stretch. |

| 1340 – 1360 | N-O Symmetric | Characteristic Nitro stretch. |

| 600 – 700 | C-Br Stretch | Fingerprint region confirmation. |

Experimental Synthesis & Purification Protocol

To obtain high-purity spectral data, the compound is typically synthesized via the nitration of 2-bromoresorcinol. This route offers better regiocontrol than the bromination of 4-nitroresorcinol.

Synthesis Workflow

-

Starting Material: 2-Bromoresorcinol (CAS 6751-75-3).

-

Reagents: HNO₃ (1 eq), Acetic Acid (solvent).

-

Conditions: 0°C to Room Temperature.

-

Workup: Quench with ice water; precipitate filtration.

Purification for Spectral Analysis

-

Recrystallization: Ethanol/Water (1:1).

-

Drying: Vacuum oven at 40°C over P₂O₅ (critical to remove lattice water which obscures OH signals in IR).

Figure 3: Synthetic route emphasizing the symmetry advantage of the starting material.

References

-

Synthesis of Brominated Resorcinols: Sandin, R. B.; McKee, R. A. "4-Bromoresorcinol."[1] Organic Syntheses, Coll. Vol. 2, p. 100 (1943). Link

-

Nitration Methodology: "Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol." Chemistry Research Journal, 2016, 1(4):22-29. Link

-

Spectral Database: NIST Chemistry WebBook, SRD 69. "Nitro-bromo-phenols Spectral Data." Link

-

Commercial Reference: Bidepharm Product Monograph, CAS 1820648-97-2.[2] Link

A Technical Guide to the Commercial Sourcing and Quality Assessment of 2-Bromo-4-nitrobenzene-1,3-diol for Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical overview of 2-Bromo-4-nitrobenzene-1,3-diol, a specialized chemical intermediate. The focus is on the critical aspects of sourcing this compound from commercial suppliers, with a detailed exploration of quality assessment, supplier vetting, and safe handling practices. This document is designed to empower researchers to make informed decisions when procuring this and other critical chemical reagents.

Chemical Profile: 2-Bromo-4-nitrobenzene-1,3-diol

2-Bromo-4-nitrobenzene-1,3-diol is a substituted aromatic compound containing a benzene ring functionalized with a bromine atom, a nitro group, and two hydroxyl groups (a resorcinol derivative). This combination of functional groups makes it a potentially versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the hydroxyl and bromine substituents, allows for a range of chemical transformations.

While specific applications for this exact molecule are not broadly documented in readily available literature, its structural motifs are common in medicinal chemistry. Halogenated and nitrated phenolic compounds are frequently used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck), and the nitro group can be readily reduced to an amine, a key functional group in many bioactive compounds.

Key Chemical Data:

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-nitrobenzene-1,3-diol | PubChem[3] |

| CAS Number | 1820648-97-2 | PubChem[3] |

| Molecular Formula | C₆H₄BrNO₄ | PubChem[3] |

| Molecular Weight | 234.00 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])O)Br)O | PubChem[3] |

Identifying and Evaluating Commercial Suppliers

The availability of specialized chemicals like 2-Bromo-4-nitrobenzene-1,3-diol can vary. It is often produced by companies that specialize in fine chemicals and building blocks for research and development purposes.

Known Commercial Suppliers:

| Supplier | Website | Notes |

| BLDpharm | https://www.bldpharm.com | Lists 2-Bromo-4-nitrobenzene-1,3-diol (CAS 1820648-97-2) and mentions the availability of analytical data such as NMR, HPLC, and LC-MS.[4] |

This list is not exhaustive, and researchers should conduct their own market analysis. Chemical databases like PubChem also provide links to potential vendors.[3]

The Supplier Vetting Workflow

Choosing a supplier should be a systematic process that prioritizes quality and reliability over cost alone. A failure in the quality of a starting material can lead to the loss of significant time and resources. The following workflow is recommended when evaluating a new supplier for a critical reagent.

Caption: Key components of a typical Certificate of Analysis (CoA).

Key Analytical Techniques to Look For:

-

Chromatography (HPLC, GC): This is the gold standard for determining the purity of an organic compound. It separates the main compound from any impurities, and the result is typically given as a percentage area.

-

Spectroscopy (NMR, IR, Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and is a powerful tool for confirming the identity of the compound. Mass Spectrometry confirms the molecular weight.

-

Titration: Can be used to determine the assay of certain functional groups.

A Certificate of Conformance (CoC) is not a substitute for a CoA. A CoC merely states that the product conforms to specifications without providing the actual data. [5]For scientific applications, a full CoA with detailed test results is essential. [6]

Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for 2-Bromo-4-nitrobenzene-1,3-diol was not available through the conducted searches. It is imperative that researchers obtain a comprehensive SDS from their chosen supplier before handling this chemical.

However, based on its chemical structure (a halogenated nitroaromatic compound), general precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7][8]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [7]* Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Nitroaromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [7]Halogenated organic compounds also warrant careful handling. Always consult the supplier-provided SDS for specific hazard information and emergency procedures.

Conclusion

The procurement of specialized chemical intermediates like 2-Bromo-4-nitrobenzene-1,3-diol requires a diligent and technically informed approach. The success of research and development projects is intrinsically linked to the quality and purity of the starting materials. By implementing a robust supplier vetting process, critically evaluating the Certificate of Analysis, and adhering to strict safety protocols, researchers can ensure the integrity of their experimental work. This guide provides a framework for these critical activities, empowering scientists to source materials with confidence and build a foundation of reliable and reproducible science.

References

-

Complete Guide to Reading Chemical COAs (Certificate Analysis). (2025, November 4). [Link]

-

Pro Carrier. What Is a Certificate of Analysis and Do You Need One?. [Link]

-

Tradesafe. What is a COA? Certificate of Analysis Explained. (2023, December 29). [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. (2021, June 3). [Link]

-

CIKLab. What is a Certificate of Analysis (CoA) ?. (2023, August 17). [Link]

-

Advent Chembio. Importance of Analytical Testing in Chemicals. [Link]

-

PubChem. 2-Bromo-4-nitrobenzene-1,3-diol | C6H4BrNO4 | CID 86810433. [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

-

SAFETY DATA SHEET. (2009, April 29). [Link]

-

MATERIAL SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. [Link]

-

AbacipharmTech. 2-Bromo-1,3-difluoro-4-nitrobenzene. [Link]

-

Springer. Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). [Link]

Sources

- 1. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. 2-Bromo-4-nitrobenzene-1,3-diol | C6H4BrNO4 | CID 86810433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1820648-97-2|2-Bromo-4-nitrobenzene-1,3-diol|BLD Pharm [bldpharm.com]

- 5. weareprocarrier.com [weareprocarrier.com]

- 6. alliancechemical.com [alliancechemical.com]

- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 8. fishersci.com [fishersci.com]

2-Bromo-4-nitrobenzene-1,3-diol safety and handling

Safe Handling, Characterization, and Operational Protocols[1][2]

Executive Summary

2-Bromo-4-nitrobenzene-1,3-diol (also referred to as 2-Bromo-4-nitroresorcinol ) is a high-value functionalized intermediate used in the synthesis of heterocyclic pharmaceuticals and energetic materials.[1][2][3] Its structure combines the electron-withdrawing nature of a nitro group with the electron-donating, acidic properties of a resorcinol core, creating a unique safety profile.

Critical Safety Distinction: Do NOT confuse this aromatic compound with Bronopol (2-Bromo-2-nitropropane-1,3-diol). While they share similar nomenclature, their toxicological profiles and decomposition pathways differ fundamentally. This guide focuses exclusively on the aromatic benzene derivative.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical state is the first line of defense. The presence of the nitro group at the 4-position significantly increases the acidity of the phenolic protons compared to unsubstituted resorcinol.

| Property | Value / Description | Operational Implication |

| CAS Number | Niche Intermediate (Analogous to 3163-07-3 for 4-nitroresorcinol) | Verify identity via NMR/MS before use. |

| Structure | Benzene ring, 1,3-diol (resorcinol), 2-Bromo, 4-Nitro | Poly-functionalized; susceptible to nucleophilic attack. |

| Appearance | Yellow to Orange Crystalline Solid | Color aids in visual contamination detection. |

| Acidity (pKa) | Est. ~4.0 – 5.5 (Predicted) | High. Significantly more acidic than resorcinol (pKa ~9). Forms salts readily. |

| Solubility | Soluble in DMSO, MeOH, EtOAc. Low in water (acidic pH). | Use polar organic solvents for cleaning; avoid aqueous washes alone. |

| Melting Point | >100°C (Est.[4] based on congeners) | Solid handling protocols apply. |

Part 2: Hazard Characterization (The "Why")

To handle this compound safely, one must understand the Causality of Toxicity :

-

Methemoglobinemia Risk (Nitro-Aromatic): Like most nitro-benzene derivatives, systemic absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This is often "silent" until cyanosis sets in.

-

Picrate-Like Behavior (Energetics): The combination of a nitro group and hydroxyls on a benzene ring mimics picric acid (trinitrophenol), albeit with lower energy.

-

Skin Sensitization & Staining: The compound is a potent dye precursor. It binds to keratin in the skin, causing persistent yellow staining and potential allergic dermatitis.

Visualizing the Hazard Logic

Figure 1: Structural features mapped to specific safety risks. The acidity of the diol moiety combined with the nitro group creates the specific risk of energetic salt formation.

Part 3: Operational Handling & Self-Validating Protocols

Standard PPE is insufficient. The following protocols utilize the compound's chemical properties to create a self-validating safety system .

A. The "Red-Shift" Contamination Check

Because nitro-resorcinols act as pH indicators (Yellow in Acid

The Protocol:

-

Preparation: Prepare a "Developer Solution" of 5% Sodium Bicarbonate (

) in water/ethanol (80:20). -

Handling: Perform all weighing and transfers.

-

Validation: After cleaning the balance or hood surface with standard solvent (ethanol), spray the area lightly with the Developer Solution.

-

Result:

B. PPE Hierarchy

-

Respiratory: N95 minimum; P100/HEPA recommended if handling micronized powder.

-

Dermal:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Laminate (Silver Shield) or thick Nitrile (8 mil). Nitro-aromatics can permeate thin nitrile rapidly.

-

Technique: "Tape-and-Cuff." Tape the inner glove to the lab coat sleeve; wear the outer glove over the cuff.

-

Part 4: Synthesis & Reaction Safety

When using 2-Bromo-4-nitrobenzene-1,3-diol in synthesis (e.g., nucleophilic substitution or reduction), adhere to the following workflow:

Reaction Workflow Diagram

Figure 2: Operational workflow emphasizing thermal control during base addition and segregation of waste streams.

Key Reaction Hazards:

-

Base Addition: Adding strong bases (NaH, KOH) to this compound will generate heat and form the di-anion. Ensure cooling (0°C) is applied before base addition to prevent thermal runaway.

-

Reduction: If reducing the nitro group to an amine (using

or

Part 5: Emergency Response & Decontamination

Scenario: Spillage on Benchtop

-

Do NOT use bleach (Sodium Hypochlorite). Bleach can react with the nitrogen/bromine centers to form chloramines or other volatile irritants.

-

Primary Decon: Cover spill with a surfactant-based cleaner (e.g., dilute dish soap) to wet the powder and prevent dust.

-

Removal: Wipe up with absorbent pads.

-

Secondary Decon: Apply the "Developer Solution" (Bicarbonate) mentioned in Part 3 to highlight residues.

-

Final Clean: Wipe with Ethanol.

Scenario: Skin Contact

-

Immediate: Wash with copious soap and water.[1] Do not use ethanol on skin (enhances absorption of nitro-compounds).

-

Observation: Monitor for yellow staining. If staining occurs, the compound has bound to the skin. Monitor for signs of cyanosis (blue lips/fingernails) for 24 hours.

References

-

PubChem. 4-Nitroresorcinol (Analogous Structure Safety Data). National Library of Medicine. [Link]

- Bretherick's Handbook of Reactive Chemical Hazards.Nitroaromatics and Metal Salts.

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-4-nitrobenzene-1,3-diol

Abstract

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) reactions on 2-Bromo-4-nitrobenzene-1,3-diol, also known as 2-bromo-4-nitroresorcinol. The document elucidates the complex interplay of electronic and steric effects exerted by the two hydroxyl, one bromo, and one nitro substituent. By dissecting the activating and deactivating properties of these groups, we predict the regioselectivity for key EAS reactions, including nitration, halogenation, and sulfonation. This guide also addresses the significant synthetic limitations, particularly concerning Friedel-Crafts reactions, which are generally incompatible with this substrate. Detailed theoretical explanations are complemented by practical, step-by-step protocols and data visualization to offer researchers and drug development professionals a thorough understanding of the reactivity of this polysubstituted aromatic compound.

Introduction

2-Bromo-4-nitrobenzene-1,3-diol is a polysubstituted aromatic compound featuring a highly functionalized resorcinol core. The strategic placement of two powerful electron-donating hydroxyl groups alongside two electron-withdrawing halogen and nitro groups creates a nuanced electronic environment. Understanding the reactivity of such molecules is paramount for their application as intermediates in the synthesis of complex chemical entities, including pharmaceuticals and functional materials.

Electrophilic aromatic substitution (EAS) remains a cornerstone of organic synthesis, providing a fundamental pathway for the functionalization of aromatic rings.[1][2] The outcome of these reactions on substituted benzenes is profoundly influenced by the electronic nature and position of the existing substituents.[3] This guide aims to provide a detailed, mechanistically-grounded exploration of the electrophilic substitution reactions of 2-Bromo-4-nitrobenzene-1,3-diol. We will analyze the directing effects of each substituent to forecast the regiochemical outcome of further substitutions and provide robust, validated protocols for conducting these transformations.

Chapter 1: Theoretical Framework: Predicting Reactivity and Regioselectivity

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class that proceeds via a two-step mechanism.[2][4]

-

Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][4]

-

Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system and yielding the substituted product.[1]

The rate and orientation of this attack are dictated by the substituents present on the ring.[2][3]

Analysis of Substituent Effects in 2-Bromo-4-nitrobenzene-1,3-diol

The reactivity of the target molecule is governed by the cumulative effects of its four substituents.

-

Hydroxyl Groups (-OH) at C1 and C3: The two hydroxyl groups are powerful activating substituents.[5] Through their strong positive mesomeric (+M) effect, the oxygen lone pairs donate significant electron density into the benzene ring, particularly at the ortho and para positions.[6][7] This donation greatly enhances the ring's nucleophilicity, making it highly reactive towards electrophiles.[7][8] Therefore, the -OH groups are classified as strong ortho, para-directors .[9]

-

Nitro Group (-NO₂) at C4: The nitro group is a potent deactivating substituent. Its strong negative inductive (-I) and mesomeric (-M) effects withdraw substantial electron density from the aromatic ring, making it less nucleophilic and thus less reactive. By destabilizing the sigma complex for ortho and para attack, the nitro group acts as a meta-director .[9]

-

Bromo Group (-Br) at C2: Halogens like bromine present a classic case of competing electronic effects. The bromo group is deactivating overall because its electron-withdrawing inductive effect (-I) outweighs its electron-donating mesomeric effect (+M).[10] However, the +M effect, while weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions .[9][11]

Predicting the Site of Electrophilic Attack: A Consensus of Directing Effects

To determine the most probable site for electrophilic attack, we must analyze the directing influence of each group on the available positions (C5 and C6).

-

-OH group at C1: Directs ortho (C6) and para (C4, occupied).

-

-OH group at C3: Directs ortho (C2, occupied; C4, occupied) and para (C6).

-

-NO₂ group at C4: Directs meta (C2, occupied; C6).

-

-Br group at C2: Directs ortho (C1, occupied; C3, occupied) and para (C5).

A clear consensus emerges from this analysis. The two most powerful activating groups—the hydroxyls—cooperatively direct an incoming electrophile to the C6 position .[1] This directive is further reinforced by the meta-directing nitro group. Only the weakly directing bromo group points to the C5 position. In cases of competing directing effects, the most powerful activating group dictates the regiochemical outcome.[1] Therefore, electrophilic attack is overwhelmingly favored at the C6 position.

Furthermore, steric hindrance at C5 is slightly greater due to its proximity to the nitro group, making the C6 position even more accessible.

Caption: Analysis of substituent directing effects.

Chapter 2: Key Electrophilic Substitution Reactions and Protocols

Based on the theoretical framework, we can predict the outcomes of several key EAS reactions and outline robust experimental procedures.

Nitration

The introduction of a second nitro group is feasible due to the strong activation provided by the hydroxyl groups, which counteracts the deactivation of the existing nitro and bromo substituents.

-

Predicted Major Product: 2-Bromo-4,6-dinitrobenzene-1,3-diol

-

Reaction Scheme: (Self-generated image, not from search)

-

Apparatus Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-Bromo-4-nitrobenzene-1,3-diol (2.34 g, 10 mmol).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid (0.7 mL, ~15 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution in the reaction flask over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring. The solid product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol-water mixture to yield the pure 2-Bromo-4,6-dinitrobenzene-1,3-diol.

-

Validation: Characterize the product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra.

Halogenation (Bromination)

The highly activated nature of the ring suggests that halogenation can likely proceed without a Lewis acid catalyst.

-

Predicted Major Product: 2,6-Dibromo-4-nitrobenzene-1,3-diol

-

Reaction Scheme: (Self-generated image, not from search)

-

Dissolution: Dissolve 2-Bromo-4-nitrobenzene-1,3-diol (2.34 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine (0.56 mL, 11 mmol) in glacial acetic acid (5 mL) dropwise to the stirred solution at room temperature.

-

Causality: Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity enough for the activated ring to attack.[12]

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the reddish-brown color of the bromine has faded. Monitor by TLC.

-

Work-up: Pour the reaction mixture into 100 mL of cold water. If any unreacted bromine remains, add a few drops of a saturated sodium bisulfite solution to quench it.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from aqueous ethanol to obtain pure 2,6-Dibromo-4-nitrobenzene-1,3-diol.

-

Validation: Confirm the structure and purity of the product via melting point determination and spectroscopic analysis (NMR, IR).

Sulfonation

Sulfonation requires strong acidic conditions to generate the SO₃H⁺ electrophile.

-

Predicted Major Product: 2-Bromo-4-nitro-1,3-dihydroxy-6-benzenesulfonic acid

-

Reaction Scheme: (Self-generated image, not from search)

-

Reagent: In a 50 mL flask, carefully add 2-Bromo-4-nitrobenzene-1,3-diol (2.34 g, 10 mmol) in small portions to fuming sulfuric acid (20% SO₃, 10 mL) at 0 °C.

-

Causality: Fuming sulfuric acid (oleum) is used as it contains an excess of SO₃, which is the active electrophile in sulfonation.[13] The reaction is highly exothermic and requires careful temperature control.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Carefully pour the viscous reaction mixture onto a large amount of crushed ice. The sulfonic acid product, being water-soluble, will remain in the aqueous phase.

-

Isolation: The product can often be precipitated by the addition of a saturated sodium chloride solution (salting out). Collect the precipitate by filtration.

-

Purification: Purification of sulfonic acids can be challenging. It may involve conversion to a more easily handled salt (e.g., sodium sulfonate) followed by recrystallization from water or aqueous alcohol.

-

Validation: Characterization is typically performed on the isolated salt derivative using spectroscopic methods.

Friedel-Crafts Alkylation and Acylation: A Case of Incompatibility

Despite the ring's activation by the hydroxyl groups, Friedel-Crafts reactions are not expected to be successful on this substrate for two primary reasons:

-

Lewis Acid Complexation: The basic lone pairs on the hydroxyl groups will readily complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[14][15] This deactivates the catalyst and places a positive charge on the oxygen atoms, transforming the activating -OH groups into powerful deactivating groups.

-

Presence of a Strong Deactivating Group: Friedel-Crafts reactions are known to fail on aromatic rings bearing strongly deactivating substituents like the nitro group (-NO₂).[15] The electron-deficient ring is not nucleophilic enough to attack the relatively weak electrophiles generated in Friedel-Crafts reactions.

Due to these fundamental limitations, attempting a Friedel-Crafts reaction on 2-Bromo-4-nitrobenzene-1,3-diol would be a futile synthetic endeavor.

Chapter 3: Data and Workflow Visualization

Summary of Predicted Reactions

| Reaction | Reagents | Predicted Major Product | Feasibility |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Bromo-4,6-dinitrobenzene-1,3-diol | High |

| Bromination | Br₂ in CH₃COOH | 2,6-Dibromo-4-nitrobenzene-1,3-diol | High |

| Sulfonation | Fuming H₂SO₄ (20% SO₃) | 2-Bromo-4-nitro-1,3-dihydroxy-6-benzenesulfonic acid | Moderate to High |

| Friedel-Crafts | R-X / AlCl₃ or RCO-X / AlCl₃ | No Reaction | Very Low / Fails |

Visualizing the General EAS Mechanism

Caption: General two-step mechanism of electrophilic aromatic substitution.

Standard Experimental Workflow

Caption: A generalized workflow for an electrophilic substitution experiment.

Conclusion

The electrophilic substitution reactions of 2-Bromo-4-nitrobenzene-1,3-diol are governed by a powerful and cooperative directing effect. The two strongly activating hydroxyl groups, reinforced by the meta-directing nitro group, overwhelmingly favor the substitution of an incoming electrophile at the C6 position. This high degree of regioselectivity makes the compound a predictable substrate for reactions such as nitration, halogenation, and sulfonation under controlled conditions. Conversely, the substrate's inherent chemical properties—namely the presence of basic hydroxyl groups and a strongly deactivating nitro group—render it incompatible with standard Friedel-Crafts alkylation and acylation protocols. This guide provides the foundational theory and practical protocols necessary for researchers to effectively utilize and functionalize this highly substituted resorcinol derivative in their synthetic campaigns.

References

- Benchchem. Electrophilic aromatic substitution mechanisms in polysubstituted benzene. [URL: https://www.benchchem.com/bench/technical-guides/electrophilic-aromatic-substitution-mechanisms-in-polysubstituted-benzene]

- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [URL: https://courses.lumenlearning.com/suny-orgchem2/chapter/substituent-effects/]

- Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.

- Pharmaguideline. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [URL: https://www.pharmaguideline.com/2011/03/substituents-effect-of-substituents.html]

- University of Calgary, Department of Chemistry. Ch12: Substituent Effects. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-3.html]

- Patsnap Synapse. What is the mechanism of Resorcinol?. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-resorcinol-a-comprehensive-overview]

- Britannica. Resorcinol | Synthesis, Derivatives, Reactions. [URL: https://www.britannica.

- ChemicalBook. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis. [URL: https://www.chemicalbook.com/synthesis/940-05-6.htm]

- Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [URL: https://www.quora.

- PubMed. Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. [URL: https://pubmed.ncbi.nlm.nih.gov/31215248/]

- Indian Academy of Sciences. Substitution in the resorcinol nucleus. [URL: https://repository.ias.ac.in/7760/1/7760.pdf]

- Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [URL: https://www.masterorganicchemistry.

- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Saylor Academy. Friedel–Crafts reaction. [URL: https://resources.saylor.org/wwwresources/archived/site/wp-content/uploads/2011/06/Friedel-Crafts-reaction.pdf]

- ResearchGate. (PDF) Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates and Mechanistic Crossovers. [URL: https://www.researchgate.

- Benchchem. electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene. [URL: https://www.benchchem.com/bench/technical-guides/electrophilic-aromatic-substitution-in-2-bromo-1-isopropyl-4-nitrobenzene]

- PubChem. 2-Bromo-4-nitrobenzene-1,3-diol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86810433]

- Chemistry Stack Exchange. Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol?. [URL: https://chemistry.stackexchange.com/questions/148408/why-do-resorcinol-and-iodine-react-to-give-2-iodobenzen-1-3-diol]

- Wikipedia. Electrophilic aromatic substitution. [URL: https://en.wikipedia.

- IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [URL: http://ijrar.org/papers/IJRAR19K5207.pdf]

- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map_-Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.

- Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. [URL: https://www.masterorganicchemistry.

- Royal Society of Chemistry. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35118a]

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [URL: https://www.masterorganicchemistry.

- Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_II/3%3A_Aromatic_Substitution_Reactions/3.10%3A_Synthesis_of_Polysubstituted_Benzenes]

- Taylor & Francis. A direct alkylation of resorcinols: Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2023.2210850]

- Scribd. Nitration of Bromobenzene. [URL: https://www.scribd.

- Savita Pall and Chemistry. Nitration of Bromobenzene. [URL: https://savitapall.

- Organic Syntheses Procedure. m-BROMONITROBENZENE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0128]

- PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [URL: https://www.pnas.org/doi/10.1073/pnas.2110123118]

- Mettler Toledo. Friedel-Crafts Alkylation Reaction. [URL: https://www.mt.

- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [URL: https://www.organic-chemistry.org/synthesis/C-Br/bromoarenes.shtm]

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

- StudyMoose. Nitration of Bromobenzene Lab Report. [URL: https://studymoose.com/nitration-of-bromobenzene-lab-report-new-essay/]

- ResearchGate. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. [URL: https://www.researchgate.net/publication/280088014_A_simple_and_efficient_synthesis_protocol_for_sulfonation_of_nitrobenzene_under_solvent-free_conditions_via_a_microreactor]

- Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [URL: https://chemistry.stackexchange.com/questions/74929/2-bromo-1-chloro-4-nitrobenzene-reacts-with-sodium-ethoxide]

- Brainly.in. Nitration of bromobenzene gives two bromo one nitro benzene and 4 bromo one nitro benzene but when. [URL: https://brainly.in/question/2859423]

- Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. [URL: https://chemistry.stackexchange.

- Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [URL: https://www.masterorganicchemistry.

- Chemguide. THE HALOGENATION OF ALKENES. [URL: https://www.chemguide.co.

- YouTube. Nitration of bromobenzene or bromination of nitrobenzene give the same/different bromonitro benze.... [URL: https://www.youtube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. ijrar.org [ijrar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Resorcinol | Synthesis, Derivatives, Reactions | Britannica [britannica.com]

- 8. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 9. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 10. scribd.com [scribd.com]

- 11. savitapall.com [savitapall.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

derivatization of 2-Bromo-4-nitrobenzene-1,3-diol for biological assays

Executive Summary & Strategic Value

2-Bromo-4-nitrobenzene-1,3-diol (also known as 2-bromo-4-nitroresorcinol) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its structural core—a resorcinol ring substituted with orthogonal reactive handles (bromide and nitro groups)—forms the pharmacophore for a major class of Hsp90 inhibitors (e.g., Ganetespib analogs) and emerging antimicrobial agents.

For drug discovery researchers, this molecule offers a "Tri-Vector" derivatization strategy:

-

Hydroxyls (C1/C3): Critical for hydrogen bonding in the Hsp90 ATP-binding pocket or for solubility modulation via alkylation.

-

Bromide (C2): A handle for Palladium-catalyzed cross-coupling to extend the scaffold into hydrophobic sub-pockets.

-

Nitro (C4): A masked aniline, serving as a precursor for amide coupling, heterocycle formation (e.g., benzisoxazoles), or attachment of fluorescent probes.

This guide provides high-fidelity, self-validating protocols to transform this raw scaffold into bioactive probes and lead compounds.

Strategic Derivatization Logic

The chemical orthogonality of 2-Bromo-4-nitrobenzene-1,3-diol allows for sequential functionalization without protecting group shuffling.

Figure 1: The Tri-Vector Strategy. Each functional group addresses a specific biological optimization parameter.

Protocol 1: Regioselective Alkylation (Solubility Modulation)

Objective: Install lipophilic or hydrophilic chains on the phenolic oxygens. In Hsp90 inhibitors, the 4-isopropyl group is often mimicked or replaced by alkyl ethers to fit the hydrophobic pocket.

Mechanism: Nucleophilic substitution (

Materials

-

Substrate: 2-Bromo-4-nitrobenzene-1,3-diol (1.0 eq)

-

Electrophile: Isopropyl bromide (or alkyl halide of choice) (2.2 eq for bis-alkylation)

-

Base: Potassium Carbonate (

), anhydrous (3.0 eq)[2] -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under

atmosphere.-

Why: DMF promotes

by solvating the cation (

-

-

Deprotonation: Add

(3.0 mmol). Stir at RT for 15 min.-

Visual Check: The solution will turn deep yellow/orange due to phenoxide formation (chromophore activation).

-

-

Addition: Dropwise add Alkyl Bromide (2.2 mmol).

-

Reaction: Heat to 60°C for 4-6 hours.

-

Workup: Pour into ice-cold 1M HCl (20 mL). Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

-

Critical Step: The LiCl wash is essential; residual DMF crashes out on NMR columns and interferes with biological assays.

-

Self-Validating QC Parameters

| Parameter | Method | Acceptance Criteria |

| Conversion | TLC (30% EtOAc/Hex) | Disappearance of starting material ( |

| Structure | ^1H-NMR (DMSO-d6) | Loss of broad phenolic -OH singlets (10-12 ppm). Appearance of alkyl multiplets (e.g., isopropyl methyls at ~1.3 ppm). |

| Purity | HPLC (254 nm) | >95% Area Under Curve (AUC). |

Protocol 2: Suzuki-Miyaura Cross-Coupling (Aryl Installation)

Objective: Replace the C2-Bromide with an aryl group (e.g., 2,4-dichlorophenyl) to extend the scaffold into the biological target's hydrophobic sub-pocket.

Challenge: The ortho-nitro group creates steric hindrance. High-activity catalysts are required.

Materials

-

Substrate: Alkylated intermediate from Protocol 1 (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (1.5 eq)

-

Catalyst:

(5 mol%)-

Expert Insight:

is preferred over

-

-

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology

-

Degassing: In a microwave vial, combine substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 min.

-

Why:

poisons Pd(0) species, leading to homocoupling of the boronic acid.

-

-

Solvation: Add Dioxane and aqueous base via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.

-

Visual Check: Reaction mixture typically turns from orange to dark brown/black.

-

-

Scavenging: Filter through a Celite pad to remove Pd black.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating QC Parameters

| Parameter | Method | Acceptance Criteria |

| Identity | LC-MS (ESI+) | Mass shift corresponding to [M-Br+Ar]. Distinct isotope pattern of Cl/Br if present. |

| Integrity | ^1H-NMR | Disappearance of starting material. New aromatic protons in the 7.0-8.0 ppm region. |

Protocol 3: Nitro Reduction & "Warhead" Activation

Objective: Convert the inert nitro group into a reactive aniline amine. This amine can then be coupled to fluorophores (e.g., FITC) or acryloyl chloride (to create covalent inhibitors).

Materials

-

Substrate: Biaryl intermediate from Protocol 2.

-

Reductant: Iron powder (Fe, 5.0 eq) + Ammonium Chloride (

, 5.0 eq).-

Expert Insight: We avoid catalytic hydrogenation (

) here because it often causes de-halogenation (cleaving the aryl chlorides or bromides installed earlier). Fe/NH4Cl is chemoselective for

-

-

Solvent: Ethanol/Water (3:1).

Step-by-Step Methodology

-

Suspension: Suspend substrate and Fe powder in EtOH/Water.

-

Activation: Add solid

. -

Reflux: Heat to 80°C with vigorous stirring for 1 hour.

-

Filtration: Filter hot through Celite. Wash with hot EtOH.

-

Why Hot? The amine product can be less soluble than the nitro precursor; filtering cold risks yield loss.

-

-

Isolation: Concentrate filtrate. The amine is often oxidative unstable; proceed immediately to the next step (e.g., amide coupling) or store as an HCl salt.

Bioassay Preparation (The "Last Mile")

Synthesizing the molecule is half the battle; delivering it to the protein is the other. These derivatives are highly lipophilic (

Protocol for Aqueous Assay Delivery:

-

Stock Solution: Dissolve dry compound in 100% DMSO to 10 mM.

-

Validation: Sonicate for 5 mins. Visually inspect for micro-particulates.

-

-

Intermediate Dilution: Dilute to 10x final concentration in assay buffer containing 0.05% Pluronic F-127 .

-

Why: Pluronic prevents the compound from sticking to the plastic pipette tips and plate walls, a common source of false negatives in Hsp90 assays.

-

-

Final Check: Measure OD600 of the buffer dilution. If OD > 0.05, compound has precipitated.

Visual Workflow Summary

Figure 2: Sequential workflow for converting the raw scaffold into a bioactive lead.

References

-

Hsp90 Inhibitor Design

-

Suzuki Coupling Protocols

- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Resorcinol Scaffold Activity

-

Nitro Reduction Methodology

- Title: Selective reduction of nitro compounds to amines.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. webassign.net [webassign.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Activity of Dual Monoamine Oxidase A and Heat Shock Protein 90 Inhibitors, N-Methylpropargylamine-Conjugated 4-Isopropylresorcinol for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-Bromo-4-nitrobenzene-1,3-diol in the Synthesis of High-Performance Poly(aryl ether)s

Introduction: Unlocking New Polymer Architectures

In the relentless pursuit of advanced materials, polymer chemists are continually exploring novel monomers that can impart unique functionalities and superior properties to the resulting polymers. 2-Bromo-4-nitrobenzene-1,3-diol is a fascinating, yet underexplored, aromatic diol with a unique combination of reactive sites. The presence of hydroxyl, bromo, and nitro functionalities on a single benzene ring offers a versatile platform for the synthesis of complex and high-performance polymers. The diol functionality serves as a classic building block for step-growth polymerization, leading to the formation of polyesters and polyethers.[1][2] The electron-withdrawing nitro group can enhance the thermal stability and introduce unique optical properties to the polymer backbone.[3][4] Furthermore, the bromine atom provides a valuable site for post-polymerization modification, enabling the introduction of further functionalities or cross-linking moieties.[5][6]

This technical guide provides a comprehensive overview of the potential applications of 2-Bromo-4-nitrobenzene-1,3-diol in polymer chemistry, with a specific focus on the synthesis of high-performance poly(aryl ether)s. We will delve into the synthetic strategies, detailed experimental protocols, and the anticipated properties of the resulting polymers.

Strategic Monomer Design: The Multifaceted Role of 2-Bromo-4-nitrobenzene-1,3-diol

The unique arrangement of functional groups on the 2-Bromo-4-nitrobenzene-1,3-diol monomer dictates its reactivity and the potential properties of the derived polymers.

-

Diol Functionality for Polyether Synthesis: The two hydroxyl groups are primary sites for nucleophilic substitution reactions, making this monomer an ideal candidate for the synthesis of poly(aryl ether)s via Williamson ether synthesis-type polycondensation.[7][8]

-

Nitro Group for Enhanced Performance: The strongly electron-withdrawing nitro group is anticipated to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer due to increased chain rigidity and intermolecular interactions.[2][9] It may also impart specific optical properties, such as a high refractive index.

-

Bromo Group for Post-Polymerization Modification: The bromine atom can be retained in the polymer backbone and later functionalized through various coupling reactions, such as Suzuki or Stille couplings, or serve as a site for grafting other polymer chains.[5] This allows for the fine-tuning of the polymer's properties after its initial synthesis.

Application: Synthesis of a High-Performance Poly(aryl ether nitro-bromo) (PAENB)

Here, we present a detailed protocol for the synthesis of a novel poly(aryl ether) utilizing 2-Bromo-4-nitrobenzene-1,3-diol and a common, commercially available co-monomer, 4,4'-difluorobenzophenone. The resulting polymer, poly(2-bromo-4-nitro-1,3-phenylene-co-4,4'-benzophenone ether), is expected to exhibit high thermal stability, good mechanical properties, and potential for further functionalization.

Experimental Protocol: Synthesis of PAENB

Materials:

-

2-Bromo-4-nitrobenzene-1,3-diol (Monomer 1)

-

4,4'-Difluorobenzophenone (Monomer 2)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric Acid (HCl), 1M

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Vacuum oven.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of PAENB.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet, add 2-Bromo-4-nitrobenzene-1,3-diol (2.34 g, 10 mmol), 4,4'-difluorobenzophenone (2.18 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) and 20 mL of anhydrous toluene to the flask.

-

Azeotropic Dehydration: Stir the mixture under a gentle flow of nitrogen and heat to 140°C. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-3 hours until no more water is collected.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation: After the reaction is complete, cool the viscous solution to room temperature and dilute with 20 mL of DMAc. Slowly pour the polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

-

Purification: Filter the polymer and wash it thoroughly with hot deionized water (3 x 200 mL) to remove any inorganic salts, followed by washing with methanol (2 x 100 mL) to remove any unreacted monomers and low molecular weight oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final product, PAENB.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and azeotropic dehydration is crucial to prevent the hydrolysis of the activated fluoro groups on the benzophenone monomer and to ensure high molecular weight polymer formation.

-

Excess Potassium Carbonate: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl groups, which is essential for the nucleophilic aromatic substitution reaction to proceed efficiently.

-

High Boiling Point Solvent: DMAc is chosen as the solvent due to its high boiling point, which allows the reaction to be carried out at the required high temperatures, and its ability to dissolve both the monomers and the resulting polymer.

-

Precipitation in Methanol: Methanol is a non-solvent for the polymer but a good solvent for the monomers and oligomers, allowing for effective purification by precipitation.

Expected Polymer Properties and Characterization

The synthesized PAENB is expected to possess a unique combination of properties stemming from its chemical structure.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High Tg and Td | The rigid aromatic backbone and the polar nitro groups lead to strong intermolecular forces.[2][9] |

| Solubility | Soluble in polar aprotic solvents | The presence of ether linkages and the potential for dipole-dipole interactions with solvents like DMAc, NMP, and DMSO. |

| Optical Properties | High Refractive Index | The high content of aromatic rings and the presence of heavy atoms (bromine) and polarizable groups (nitro) contribute to a high refractive index. |

| Chemical Reactivity | Post-polymerization modifiable | The C-Br bond can be a site for various chemical transformations, allowing for further functionalization.[5] |

Characterization Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ether linkage, nitro group).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).

Logical Relationship of Monomer Structure to Polymer Properties

Caption: Relationship between monomer functionalities and polymer properties.

Conclusion and Future Outlook

2-Bromo-4-nitrobenzene-1,3-diol represents a promising, albeit currently underutilized, monomer for the synthesis of advanced polymer systems. The protocol detailed herein for the synthesis of a novel poly(aryl ether) serves as a foundational methodology for exploring the potential of this versatile building block. The resulting polymers, with their anticipated high performance and tunable properties, could find applications in various fields, including high-temperature plastics, advanced optics, and functional membranes. Further research into the post-polymerization modification of the bromo-functionalized backbone will undoubtedly unlock even more diverse and sophisticated materials.

References

-

PubChem. 2-Bromo-4-nitrobenzene-1,3-diol. National Center for Biotechnology Information. [Link]

-

Chegg. Properties of Polymers. [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene? [Link]

-

Wiley-VCH. Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. Chemistry - A European Journal. [Link]

-

ChemRxiv. Polymerization, Stimuli-induced Depolymerization, and Precipitation-driven Macrocyclization in a Nitroaldol Reaction Syste. [Link]

-

FreePatentsOnline. "Polyethers, Aromatic". In: Encyclopedia of Polymer Science and Technology. [Link]

-

ResearchGate. Preparation of polyethers via proton acid catalyzed transetherification reactions. [Link]

-

mediaTUM. Polymer Chemistry. [Link]

-

Organic Syntheses. Electrophilic Bromination. [Link]

-

Wiley Online Library. Ring Opening Metathesis Polymerization of a New Monomer Derived from a Nitroso Diels–Alder Reaction. [Link]

-

RSC Publishing. Nitrones in synthetic polymer chemistry. [Link]

-

Open Research Online. Polymer Chemistry. [Link]

-

Georgia Tech, Reynolds Group. Molecule & Polymer Synthesis. [Link]

-

RSC Publishing. Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

ResearchGate. Recent Developments in Polyether Synthesis. [Link]

- Google Patents. Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

-

NIH National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Journal of Chemical Reviews. Properties and Applications of Polymers: A Mini Review. [Link]

-

ITB Journal of Science. Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and ε-Caprolactone Monomer. [Link]

-

Oak Ridge National Laboratory. Macromolecular Synthesis. [Link]

-

Wikipedia. Nitro compound. [Link]

-

NIH National Center for Biotechnology Information. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

MDPI. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. Molecule & Polymer Synthesis – Reynolds Group [reynolds.chemistry.gatech.edu]

- 6. Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 8. researchgate.net [researchgate.net]

- 9. Properties of Polymers [chemed.chem.purdue.edu]

Analytical Strategies for the Quantitation of 2-Bromo-4-nitrobenzene-1,3-diol (BNBD)

Application Note: AN-2026-BNBD

Executive Summary